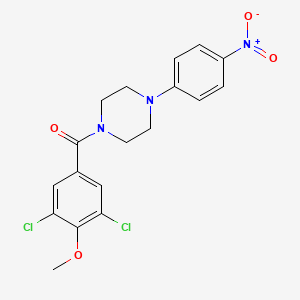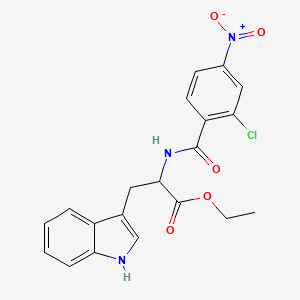
ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanate, also known as CNB-tryptophan, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean is related to its ability to act as a fluorescent probe. When incorporated into a protein, ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean can emit fluorescence upon excitation with light of a specific wavelength. This allows researchers to monitor the binding interactions between the protein and other molecules in real-time.
Biochemical and Physiological Effects:
ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with normal cellular processes and is not toxic to cells at the concentrations used in experiments.
実験室実験の利点と制限
One of the main advantages of ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean is its ability to act as a fluorescent probe, allowing researchers to monitor protein-ligand interactions in real-time. Additionally, ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean is relatively easy to synthesize and can be incorporated into proteins through genetic engineering techniques.
However, there are also limitations to using ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean in lab experiments. One limitation is that it can only be incorporated into proteins at specific sites, which may limit its applicability in certain experiments. Additionally, the fluorescence emitted by ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean can be affected by factors such as pH and temperature, which may complicate data interpretation.
将来の方向性
There are several future directions for research on ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean. One direction is to explore its potential applications in drug discovery, where it could be used as a tool to screen potential drug candidates for their ability to bind to specific proteins. Another direction is to investigate its potential applications in medical imaging, where it could be used as a fluorescent probe to visualize specific proteins in vivo.
Conclusion:
In conclusion, ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its ability to act as a fluorescent probe has made it a valuable tool for studying protein-ligand interactions. While there are limitations to its use in lab experiments, there are also many potential future directions for research on ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean.
合成法
Ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean can be synthesized through a series of chemical reactions. The starting materials are tryptophan and 2-chloro-4-nitrobenzoyl chloride. The reaction involves the formation of an amide bond between the two molecules, resulting in the formation of ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean. The final product can be purified through various methods, such as column chromatography or recrystallization.
科学的研究の応用
Ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean has been studied for its potential applications in various fields of scientific research. One of the most notable applications is in the field of biochemistry, where it has been used as a tool to study protein-ligand interactions. ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean can be incorporated into proteins through genetic engineering techniques, allowing researchers to study the binding interactions between the protein and other molecules.
特性
IUPAC Name |
ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5/c1-2-29-20(26)18(9-12-11-22-17-6-4-3-5-14(12)17)23-19(25)15-8-7-13(24(27)28)10-16(15)21/h3-8,10-11,18,22H,2,9H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGMTRFJZYFDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2-chloro-4-nitrophenyl)formamido]-3-(1H-indol-3-YL)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5110961.png)
![N-{1-[1-(2-chloro-4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5110965.png)

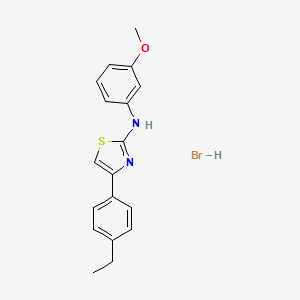
![2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5110994.png)
![N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide](/img/structure/B5110998.png)
![5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5111006.png)
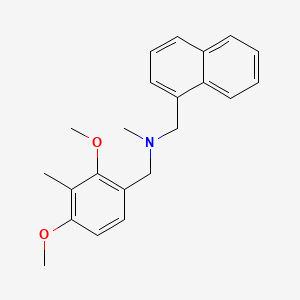
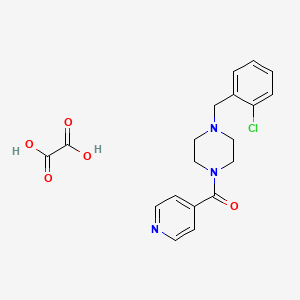
![2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5111036.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5111038.png)
![1'-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5111049.png)
![2-(2-methoxyethyl)-6-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5111053.png)
